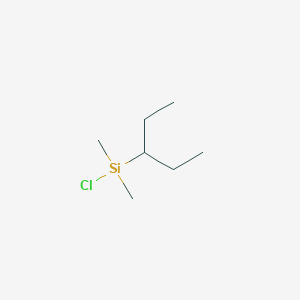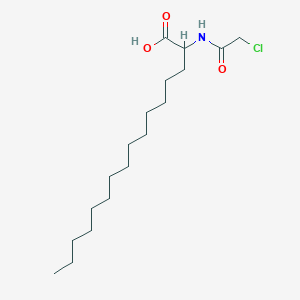![molecular formula C18H29FSe B15164637 [(1-Fluorododecan-2-YL)selanyl]benzene CAS No. 192576-20-8](/img/structure/B15164637.png)
[(1-Fluorododecan-2-YL)selanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Fluorododecan-2-YL)selanyl]benzene is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a benzene ring attached to a selanyl group, which is further connected to a fluorododecane chain. The presence of selenium in its structure imparts distinctive chemical reactivity and biological activity, making it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Fluorododecan-2-YL)selanyl]benzene typically involves the reaction of a fluorododecane derivative with a selanylbenzene precursor. One common method is the nucleophilic substitution reaction where a fluorododecane halide reacts with a selanylbenzene compound in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
[(1-Fluorododecan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
[(1-Fluorododecan-2-YL)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules with selenium-containing functional groups.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and antioxidant properties.
Industry: In materials science, this compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of [(1-Fluorododecan-2-YL)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of redox processes. The compound’s fluorododecane chain also contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
[(1-Fluorododecan-2-YL)thio]benzene: Similar structure but with sulfur instead of selenium.
[(1-Fluorododecan-2-YL)oxy]benzene: Similar structure but with oxygen instead of selenium.
[(1-Fluorododecan-2-YL)amino]benzene: Similar structure but with nitrogen instead of selenium.
Uniqueness
[(1-Fluorododecan-2-YL)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical reactivity and biological activity compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly valuable in medicinal chemistry and materials science.
特性
CAS番号 |
192576-20-8 |
|---|---|
分子式 |
C18H29FSe |
分子量 |
343.4 g/mol |
IUPAC名 |
1-fluorododecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H29FSe/c1-2-3-4-5-6-7-8-10-15-18(16-19)20-17-13-11-9-12-14-17/h9,11-14,18H,2-8,10,15-16H2,1H3 |
InChIキー |
HLDZDBLNCIBRPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CF)[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


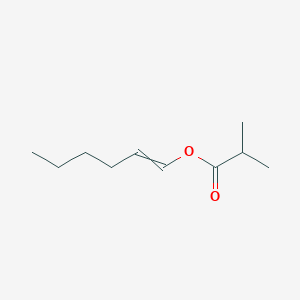
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
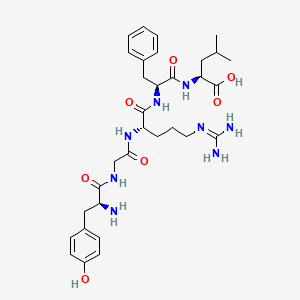
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)

![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)
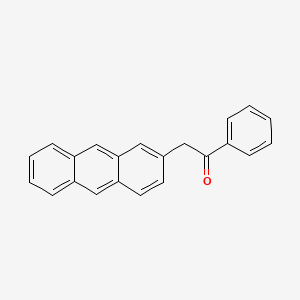
![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
